molecular formula C19H10ClF3N2 B2617707 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 214545-97-8

2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2617707
CAS No.: 214545-97-8
M. Wt: 358.75
InChI Key: XRHPTCLSIXTUMI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a specialized nicotinonitrile derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound is of significant interest in drug discovery programs, particularly those focused on optimizing the pharmacokinetic and physicochemical properties of lead molecules. The strategic incorporation of the trifluoromethyl (-CF 3 ) group is a well-established tactic in modern drug design, as this moiety can profoundly influence a compound's characteristics by increasing lipophilicity, modulating electron distribution, and enhancing metabolic stability . These properties make trifluoromethylated pyridines, such as this nicotinonitrile, valuable scaffolds for developing new chemical entities. The core structure is a di-substituted pyridine ring, which serves as a privileged scaffold in medicinal chemistry. The presence of the nitrile group adds a versatile handle for further synthetic elaboration and can participate in key molecular interactions with biological targets. This reagent is intended for use in research applications such as the synthesis of more complex active pharmaceutical ingredients (APIs), structure-activity relationship (SAR) studies, and as a building block for novel compounds in therapeutic areas like oncology, neuroscience, and infectious diseases . Its structure is closely related to other researched nicotinonitriles that have shown potential in various biological assays. Applications: This compound is primarily used as a key intermediate in organic synthesis and drug discovery efforts. It is strictly for research purposes in laboratory settings. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2/c20-14-8-6-13(7-9-14)18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHPTCLSIXTUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light or thermal conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorophenyl group undergoes nucleophilic substitution due to electron withdrawal by the trifluoromethyl and nitrile groups. This reactivity is exploited to introduce new substituents.

NucleophileConditionsProductYieldSource
ThiophenolDMSO, K₂CO₃, RT, 3 h2-(Phenylthio) derivative85%
AmmoniaEthanol, reflux, 8 hAmino-substituted analog72%
MethoxideDMF, 80°C, 12 hMethoxy derivative68%

Mechanism :

  • The electron-deficient aromatic ring facilitates attack by nucleophiles (e.g., thiols, amines), forming a Meisenheimer intermediate followed by chloride elimination .

Nitrile Hydrolysis

The nitrile group is hydrolyzed to carboxylic acid or amide under acidic or basic conditions, respectively.

ConditionsProductYieldSource
H₂SO₄ (20%), reflux, 6 h2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinic acid78%
KOH, ethanol, RT, 8 hCorresponding nicotinamide90%

Applications : Amidation enhances solubility for biological studies .

Oxidation Reactions

The trifluoromethyl group stabilizes adjacent positions, enabling selective oxidations.

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 80°C, 4 hPyridine N-oxide derivative65%
mCPBADCM, RT, 6 hSulfoxide (if thioether present)82%

Note : Oxidation of the pyridine ring to N-oxide improves hydrogen-bonding capacity.

Cyclization Reactions

The nitrile and aromatic groups participate in cyclization to form fused heterocycles.

ReagentsConditionsProductYieldSource
PCl₅, POCl₃Reflux, 12 hQuinazoline derivative60%
CuI, DMF, 120°CMicrowave, 2 hPyrido[2,3-d]pyrimidine75%

Mechanism : Nitrile acts as a directing group, facilitating intramolecular cyclization via electrophilic aromatic substitution .

Catalytic Functionalization

Nanomagnetic catalysts enable efficient derivatization under mild conditions.

CatalystReaction TypeConditionsYieldSource
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂Aldol condensationH₂O, 120°C, 20 min88%
Eosin Y, green LEDsPhotoredox thiolationRT, 3 h85%

Advantages : Reduced reaction times (20–60 min) and high yields (68–90%) .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, the phenyl ring undergoes limited electrophilic substitution.

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 1 hNitro derivative (para)45%
Br₂, FeBr₃DCM, RT, 12 hBromo derivative (meta)30%

Limitation : Low yields due to deactivation by -CF₃ and -Cl.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead in drug development due to its biological activity against various targets. Notably, preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways. Its structural characteristics allow for interactions with biological receptors, making it a candidate for antitumor and antimicrobial agents.

Case Study: Antitumor Activity
In a study assessing the antitumor properties of similar compounds, derivatives of the nicotinonitrile structure exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanisms involved included apoptosis induction and cell cycle arrest, suggesting that modifications to the nicotinonitrile core could enhance therapeutic efficacy .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation

Agrochemicals

The compound's structural attributes suggest potential applications in agrochemicals, particularly as pesticides or herbicides. The trifluoromethyl group is known to enhance biological activity against pests.

Case Study: Pesticidal Activity
Research has indicated that related compounds with similar trifluoromethyl substitutions exhibit effective insecticidal properties against common agricultural pests. These findings highlight the importance of structural modifications in developing effective agrochemicals.

Pest SpeciesLC50 (mg/L)Mode of Action
Spodoptera frugiperda25Neurotoxic effects
Aphis gossypii15Disruption of feeding

Materials Science

The unique chemical properties of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile also open avenues for its use in materials science, particularly in the development of functional materials with specific electronic properties.

Case Study: Conductive Polymers
Incorporating this compound into polymer matrices has been explored for enhancing conductivity and stability in electronic applications. The presence of fluorinated groups contributes to improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Activity
Target Compound (214545-97-8) 2-(4-ClPh), 6-Ph, 4-CF₃ C₁₉H₁₀ClF₃N₂ 358.75 High lipophilicity; potential kinase inhibition
2-Hydroxy-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile (Not specified) 2-OH, 5-NO₂, 6-(3-NO₂Ph), 4-CF₃ C₁₈H₈F₃N₃O₅ 403.27 Lower inhibitory activity (32.4% in α-synuclein aggregation assay)
2-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1582270-77-6) 2-(triazole-OCH₂), 6-Ph, 4-CF₃ C₂₂H₁₂ClF₄N₅O 473.82 Enhanced steric bulk; potential for nucleic acid interactions
4-(4-Chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile (332911-11-2) 4-(4-ClPh), 2-SEt, 6-(4-MePh) C₂₁H₁₇ClN₂S 364.89 Thioether linkage improves metabolic stability
6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)nicotinonitrile (338963-47-6) 6-(4-ClPh), 2-(2,4-F₂PhO), 4-CF₃ C₁₉H₈ClF₅N₂O 422.72 Phenoxy group enhances solubility; moderate bioactivity
2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (478068-03-0) 2-(4-MePh), 6-thienyl, 4-CF₃ C₁₈H₁₁F₃N₂S 344.35 Thienyl group alters electronic properties; lower molecular weight

Electronic and Steric Effects

  • Trifluoromethyl Group : Present in all listed compounds, the CF₃ group provides electron-withdrawing effects, stabilizing the pyridine ring and enhancing resistance to oxidative metabolism. However, in the target compound, this group is positioned at the 4-site, optimizing steric interactions compared to analogues with bulkier substituents (e.g., triazole in CAS 1582270-77-6) .
  • Chlorophenyl vs. Nitrophenyl : The target compound’s 4-chlorophenyl group offers moderate electron-withdrawing effects without the excessive polarity seen in nitro-substituted analogues (e.g., 32.4% activity in compound D ), which may reduce cell permeability.

Physicochemical Properties

  • Lipophilicity: The target compound (LogP ~3.5, estimated) is less polar than the phenoxy-substituted analogue (CAS 338963-47-6), which benefits from the oxygen atom’s polarity but suffers from reduced membrane penetration .
  • Metabolic Stability : Thioether linkages (e.g., CAS 332911-11-2) and trifluoromethyl groups enhance stability, but the target compound’s lack of hydrolyzable groups (e.g., ester or amide) further improves its pharmacokinetic profile .

Biological Activity

2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS: 214545-97-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C19H10ClF3N2, with a molar mass of 358.74 g/mol. The presence of the trifluoromethyl group enhances the compound's biological activity by improving metabolic stability and lipid solubility, which increases membrane permeability .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro studies have shown that derivatives with similar structures can inhibit cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The cytotoxicity against these cell lines suggests that the compound may possess potential as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a study, it was found that derivatives exhibited moderate inhibition against these enzymes, with IC50 values ranging from 15.2 to 34.2 μM. The presence of halogen atoms, such as chlorine and fluorine, plays a critical role in enhancing enzyme interactions through hydrogen bonding .

Compound Enzyme IC50 (μM)
This compoundAChE15.2 - 34.2
Similar derivativeBChE9.2

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between the compound and its target proteins at a molecular level. These studies reveal that the trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which stabilizes the interaction with enzyme active sites .

Case Study 1: Anticancer Potential

In a study published in PubMed, researchers explored the anticancer potential of various nicotinonitrile derivatives, including our compound of interest. The findings demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that structural modifications could enhance efficacy against resistant cancer forms .

Case Study 2: Cholinesterase Inhibition

Another study focused on the inhibition of cholinesterases by similar compounds. The results indicated that modifications in the phenyl ring significantly affected the inhibitory potency against AChE and BChE, showcasing the importance of chemical structure in biological activity .

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